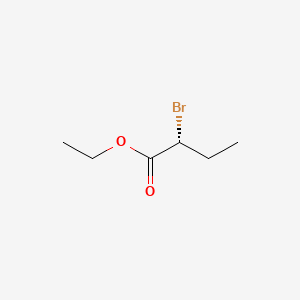

Ethyl alpha-bromobutyrate, (+)-

Description

Contextualization within Modern Asymmetric Organic Synthesis Research

Asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral molecule, is a cornerstone of contemporary chemical research. The biological activity of many pharmaceuticals and agrochemicals is often associated with a single enantiomer, with the other being inactive or even detrimental. Ethyl (+)-α-bromobutyrate serves as a prime example of a "chiral pool" starting material, where a readily available, enantiopure natural product is utilized as a precursor for more complex chiral molecules. nih.gov This strategy is often more efficient than creating a stereocenter from an achiral starting material.

The reactivity of Ethyl (+)-α-bromobutyrate is centered around its two functional groups: the ester and the α-bromo substituent. The bromine atom, being a good leaving group, makes the α-carbon susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The ester group can be readily transformed into a variety of other functionalities, such as carboxylic acids, amides, or alcohols, further enhancing the synthetic utility of this building block.

Historical Development of Chiral α-Haloesters in Stereoselective Transformations

The use of α-haloesters in organic synthesis has a rich history, with the Reformatsky reaction, discovered in 1887, being a classic example. This reaction involves the reaction of an α-haloester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org While initially not stereoselective, the development of asymmetric versions of the Reformatsky reaction, using chiral ligands or auxiliaries, has allowed for the synthesis of enantioenriched products. nih.govtheaic.org

The broader field of stereoselective synthesis owes much to the pioneering work on the resolution of racemates and the development of chiral auxiliaries. These auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and are then subsequently removed. This approach has been successfully applied to the alkylation of enolates derived from α-haloesters, enabling the synthesis of a wide range of chiral compounds.

Overview of Current Research Trajectories for Chiral Bromoesters

Current research involving chiral bromoesters like Ethyl (+)-α-bromobutyrate is focused on several key areas. A major thrust is the development of new catalytic enantioselective methods that avoid the need for stoichiometric chiral auxiliaries. This includes the use of chiral transition metal catalysts and organocatalysts to control the stereochemistry of reactions involving enolates derived from α-bromoesters.

Another significant area of research is the application of these chiral building blocks in the total synthesis of complex natural products and pharmaceuticals. For instance, chiral α-amino acids, which are fundamental components of many biologically active molecules, can be synthesized from α-bromoesters through nucleophilic substitution with an amine source. The synthesis of the anticonvulsant drug Levetiracetam, for example, involves an intermediate derived from 2-bromobutyric acid.

Furthermore, the development of novel synthetic methodologies that utilize the unique reactivity of α-bromoesters continues to be an active field of investigation. This includes their use in radical reactions and in the formation of highly functionalized cyclic and acyclic systems. The ability to precisely control the stereochemistry at the α-position of the ester makes these compounds invaluable tools for the construction of intricate molecular architectures.

| Property | Value |

| IUPAC Name | ethyl (2S)-2-bromobutanoate |

| Synonyms | Ethyl (+)-α-bromobutyrate, Ethyl (S)-2-bromobutanoate |

| CAS Number | 32659-49-7 (for (S)-enantiomer) |

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

Structure

3D Structure

Properties

CAS No. |

130251-07-9 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

ethyl (2R)-2-bromobutanoate |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

XIMFCGSNSKXPBO-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@H](C(=O)OCC)Br |

Canonical SMILES |

CCC(C(=O)OCC)Br |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis and Resolution of Ethyl + α Bromobutyrate

Direct Asymmetric Bromination Techniques

Direct enantioselective α-bromination of a prochiral carbonyl compound represents the most atom-economical approach to obtaining chiral α-bromoesters. This section explores both catalyst-mediated and biocatalytic methods for this transformation.

Chiral Catalyst-Mediated Enantioselective α-Bromination of Esters

The organocatalytic asymmetric α-bromination of carbonyl compounds, particularly aldehydes and ketones, has been a subject of intensive research. nih.govnih.gov These reactions typically employ chiral secondary amines, such as diarylprolinol silyl (B83357) ethers or imidazolidinones, which react with the carbonyl substrate to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in an enantioselective fashion, guided by the chiral catalyst. nih.gov

While significant success has been achieved with aldehydes, yielding α-bromoaldehydes with high enantiomeric excess (ee), the direct enantioselective α-bromination of esters like ethyl butyrate (B1204436) remains a more challenging endeavor. nih.govnih.gov The lower acidity of the α-proton in esters compared to aldehydes makes enolate or enamine formation less favorable. However, the principles established for aldehyde bromination provide a foundation for developing systems for esters. The use of highly active chiral catalysts and strong, non-nucleophilic bases to generate the enolate, which is then trapped by a brominating agent, is a potential avenue for this transformation.

A key challenge in these reactions is the inherent reactivity of the brominating agents and the potential for catalyst deactivation. nih.gov Furthermore, the α-brominated products can be unstable and prone to racemization under the reaction conditions. nih.gov Research in this area is focused on designing more robust catalysts and optimizing reaction conditions to overcome these limitations for ester substrates.

Table 1: Organocatalysts Used in the Asymmetric α-Bromination of Carbonyl Compounds

| Catalyst Type | Example Catalyst | Substrate Type | Typical Enantiomeric Excess (ee) |

| Diarylprolinol Silyl Ether | (S)-2-(Tris(3,5-dimethylphenyl)silyloxymethyl)pyrrolidine | Aldehydes | Up to 96% |

| Imidazolidinone | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Ketones | Up to 94% |

Note: Data in this table is based on the bromination of aldehydes and ketones, as direct catalytic enantioselective bromination of ethyl butyrate is not widely reported.

Biocatalytic Approaches to Enantiopure α-Bromoester Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. While direct enzymatic α-bromination using haloperoxidases is a known biological process, its application in the specific synthesis of ethyl (+)-α-bromobutyrate is not yet well-established. The primary biocatalytic methods for accessing enantiopure α-bromoesters currently rely on the kinetic resolution of racemic mixtures, which will be discussed in section 2.3.

The development of engineered enzymes or the discovery of novel biocatalysts capable of direct, highly enantioselective α-bromination of simple esters like ethyl butyrate is a promising area of ongoing research. Such an approach would provide a more direct and efficient route to the desired enantiomer.

Indirect Enantioselective Synthesis via Chiral Precursors

An alternative to direct asymmetric bromination is the synthesis of ethyl (+)-α-bromobutyrate from readily available chiral starting materials. This multi-step approach leverages the existing stereocenter of a precursor to control the stereochemistry of the final product.

Stereoselective Transformations from Chiral Hydroxyesters

A common strategy involves the use of chiral α-hydroxyesters, such as ethyl (S)-2-hydroxybutanoate, which can be prepared through various methods including the asymmetric reduction of α-ketoesters or through fermentation processes. nih.govnist.gov The hydroxyl group can then be converted to a bromide with stereochemical control.

A typical method for this transformation is the Appel reaction, which uses a phosphine, such as triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction generally proceeds with inversion of configuration at the stereocenter. Therefore, to synthesize ethyl (+)-(R)-α-bromobutyrate, one would start with ethyl (S)-2-hydroxybutanoate. The reaction mechanism involves the formation of an intermediate phosphonium (B103445) salt, which is then displaced by the bromide ion in an Sₙ2-type reaction.

Alternatively, reagents like phosphorus tribromide (PBr₃) can be used to convert the α-hydroxyester to the α-bromoester, also typically with inversion of stereochemistry. The choice of reagents and reaction conditions is critical to ensure high yield and complete inversion of the stereocenter, while avoiding side reactions and racemization.

Utilization of Chiral Auxiliaries in α-Bromoester Formation

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is a powerful and reliable strategy for asymmetric synthesis. wikipedia.org

In the context of ethyl (+)-α-bromobutyrate synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be acylated with butyric anhydride (B1165640) or butanoyl chloride to form a chiral imide. wikipedia.org The α-proton of the butyryl group can then be selectively removed using a base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is shielded on one face by the chiral auxiliary, directing the approach of an electrophilic brominating agent (e.g., NBS) to the opposite face. This results in a highly diastereoselective α-bromination.

Finally, the chiral auxiliary is cleaved from the α-brominated product, typically through hydrolysis or alcoholysis with sodium ethoxide in ethanol (B145695), to yield the desired ethyl (+)-α-bromobutyrate. The auxiliary can often be recovered and reused. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Application Principles

| Chiral Auxiliary | Attachment to Substrate | Key Stereodirecting Feature | Removal Method |

| Evans Oxazolidinones | Formation of an N-acyl oxazolidinone | Steric hindrance from the substituent on the oxazolidinone ring directs alkylation/bromination. | Hydrolysis or alcoholysis |

| Pseudoephedrine | Formation of an amide | The enolate forms a chelated intermediate with the lithium cation and the auxiliary's hydroxyl group, blocking one face. | Acidic or basic hydrolysis |

| 8-phenylmenthol | Formation of an ester | The bulky phenylmenthol group effectively shields one face of the derived enolate. | Reduction (e.g., with LiAlH₄) or hydrolysis |

Resolution Strategies for Racemic Ethyl α-Bromobutyrate

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For ethyl α-bromobutyrate, enzymatic kinetic resolution is a particularly effective method.

Kinetic resolution involves the use of a chiral catalyst, typically an enzyme, that reacts at different rates with the two enantiomers of a racemic substrate. diva-portal.org Lipases are commonly used for this purpose in the hydrolysis or transesterification of esters. nih.gov In the case of racemic ethyl α-bromobutyrate, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding α-bromo-carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the other enantiomer (the (R)-enantiomer).

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is the ratio of the rate constants for the reaction of the two enantiomers. A high E-value is desirable for obtaining high enantiomeric excess in both the product and the unreacted starting material. The maximum yield for one enantiomer in a classical kinetic resolution is 50%.

To overcome this 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. rsc.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the starting material. rsc.org This means that the slower-reacting enantiomer is continuously converted into the faster-reacting one as the reaction proceeds, theoretically allowing for a 100% yield of the desired enantiomerically pure product. For ethyl α-bromobutyrate, this would require a racemization agent that can interconvert the (R)- and (S)-enantiomers under conditions compatible with the enzymatic resolution. rsc.org

Table 3: Lipase-Catalyzed Kinetic Resolution of α-Bromoesters (Illustrative Examples)

| Enzyme Source | Reaction Type | Substrate | Product (Enantiomeric Excess) |

| Pseudomonas cepacia Lipase (PSL) | Hydrolysis | Racemic α-bromoester | (S)-α-bromo acid (>95% ee) |

| Candida antarctica Lipase B (CALB) | Transesterification | Racemic α-bromoester | (R)-α-bromoester (>99% ee) |

| Pseudomonas fluorescens Lipase | Hydrolysis | Racemic α-bromoester | (S)-α-bromo acid (Variable ee) |

Note: The specific enantioselectivity can be highly dependent on the substrate structure, solvent, and other reaction conditions.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) stands out as a powerful and environmentally benign method for separating enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The differing reaction rates allow for the separation of the two enantiomers.

In the context of α-bromoesters, lipases are commonly employed to catalyze either the hydrolysis of the ester or the transesterification of a corresponding alcohol. For a racemic mixture of ethyl α-bromobutyrate, a lipase can selectively hydrolyze one enantiomer (e.g., the (R)-(-)-enantiomer) to α-bromobutyric acid, leaving the desired (S)-(+)-ethyl α-bromobutyrate enriched. The efficiency of this resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. nih.gov

A variety of lipases have been successfully used for the kinetic resolution of chiral esters and related compounds. These include lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Candida rugosa, among others. nih.govmdpi.com The choice of enzyme, solvent, and reaction conditions (e.g., temperature, acylating agent in transesterification) is crucial for achieving high enantiomeric excess (ee) and conversion. nih.gov For instance, in the resolution of chiral alcohols, which are precursors or hydrolysis products of esters, enzymes often show high selectivity in organic solvents using an acyl donor like vinyl acetate.

Table 1: Enzymes and Conditions in Kinetic Resolution of Chiral Molecules

| Enzyme Type | Substrate Type | Reaction | Key Findings | Reference |

| Lipases (e.g., CAL-B, Pseudomonas sp.) | Primary & Secondary Alcohols | Acetylation | Primary alcohols were successfully resolved with moderate to good enantioselectivity (up to 95% ee). | nih.gov |

| Pseudomonas cepacia Lipase (PSC-II) | Chiral Amine Precursor | Resolution | Achieved 99% ee using diethyl carbonate as the acyl donor in 2-Me-THF solvent. | mdpi.com |

| Porcine Pancreas Lipase (PPL) | 2-Hydroxymethylpiperidine | Acylation | Resolution demonstrated low to moderate reactivity and selectivity depending on temperature. | google.com |

The process typically involves incubating the racemic ester with the chosen lipase in a buffered aqueous solution or an organic solvent. The reaction is monitored over time, and once the optimal conversion is reached (often close to 50% to maximize the ee of both product and remaining substrate), the reaction is stopped. The resulting mixture, containing the enriched (+)-ethyl α-bromobutyrate and the hydrolyzed α-bromobutyric acid, can then be separated by standard chemical extraction or chromatography.

Chiral Chromatographic Separation Techniques (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used analytical and preparative methods for separating enantiomers. nih.govnih.gov This direct method relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. nih.gov

For the separation of ethyl α-bromobutyrate enantiomers or the corresponding α-bromobutyric acid, polysaccharide-based CSPs are particularly effective. nih.govamericanlaboratory.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer a broad range of applicability for various classes of chiral compounds. Columns such as Chiralcel® OD-H (amylose derivative) and Lux® Cellulose-1 are frequently employed. nih.govamericanlaboratory.com

The development of a successful chiral HPLC method involves optimizing the mobile phase composition. For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane with a polar modifier such as 2-propanol or ethanol is common. americanlaboratory.comresearchgate.net In some cases, particularly for acidic analytes like α-bromobutyric acid, derivatization may be performed prior to analysis to improve peak shape and resolution. For example, the carboxyl group can be converted to an amide, which can then be effectively separated on a chiral column. americanlaboratory.com

Table 2: Examples of Chiral HPLC Separation Conditions

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Findings | Reference |

| D,L-α-Bromobutyric Acid (as anilide derivative) | Chiralcel OD-H (5 µm) | n-hexane:2-propanol (95:5 v/v) | UV (254 nm) | Successful enantioselective discrimination achieved after pre-column derivatization. | americanlaboratory.com |

| Various Drugs | Polysaccharide-based (Amylose/Cellulose) | Normal-phase, Reversed-phase, HILIC | UV, MS | Amylose-based CSPs were generally found to provide better enantioselectivity. | nih.gov |

| Bambuterol & Terbutaline | Teicoplanin-based | Methanol-containing eluent | MS | Chiral separation was only achieved when using methanol (B129727) as the organic modifier. | mdpi.com |

The choice of mobile phase modifier, its concentration, the flow rate, and the column temperature can all significantly impact the separation factor (α) and resolution (Rs) of the enantiomers. researchgate.net For preparative-scale separations, the developed analytical method is scaled up to isolate gram quantities or more of the desired enantiomer, such as (+)-ethyl α-bromobutyrate.

Green Chemistry Principles and Sustainable Approaches in Enantiopure α-Bromoester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of enantiopure compounds like (+)-ethyl α-bromobutyrate, these principles are increasingly being applied to improve sustainability.

Key strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Biocatalytic processes, such as the enzymatic resolutions discussed previously, are often highly atom-economical. rsc.org

Use of Less Hazardous Chemical Syntheses: This involves selecting reagents and reaction pathways that minimize toxicity and environmental impact. For instance, replacing traditional, harsh brominating agents with safer alternatives like N-bromosuccinimide (NBS) or using an in-situ generated bromide/bromate couple can be a greener approach. nih.govresearchgate.net

Catalysis: The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. ub.edu Organocatalysis, for example, avoids the use of potentially toxic heavy metals.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates reduces solvent usage, purification steps, and waste generation. ub.edu A one-pot procedure for preparing α-bromo-α,β-unsaturated esters from alcohols demonstrates this principle's application to a related class of compounds. nih.gov

Use of Renewable Feedstocks and Safer Solvents: Whenever feasible, sourcing starting materials from renewable resources and using benign solvents like water, ethanol, or supercritical CO2 can significantly reduce the environmental footprint of a synthesis.

Applying these principles to the synthesis of α-bromoesters can lead to more efficient, safer, and environmentally friendly manufacturing processes. For example, combining an efficient catalytic enantioselective bromination step with the use of a green solvent in a one-pot process represents a highly desirable and sustainable route to enantiopure products like (+)-ethyl α-bromobutyrate.

Mechanistic Investigations of Stereoselective Reactions Involving Ethyl + α Bromobutyrate

Stereospecific Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions at the α-carbon of ethyl (+)-α-bromobutyrate are fundamental transformations. The stereochemical course of these reactions is dictated by the competition between the unimolecular (SN1) and bimolecular (SN2) pathways.

The stereochemical outcome of a nucleophilic substitution reaction on ethyl (+)-α-bromobutyrate is a direct consequence of the operative mechanism.

SN2 Mechanism and Stereoinversion: The bimolecular (SN2) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. This concerted process occurs in a single step, leading to a Walden inversion of the stereochemical configuration at the chiral center. For ethyl (+)-α-bromobutyrate, which has the (R)-configuration, an SN2 reaction will exclusively yield the corresponding (S)-product. This type of reaction is considered stereospecific because the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.com Studies on analogous systems, such as the reaction of (+)-l-phenylethyl bromide with thiourea, have demonstrated quantitative inversion, confirming the stereospecificity of the SN2 pathway. researchgate.net

SN1 Mechanism and Racemization: The unimolecular (SN1) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group (bromide ion) to form a planar, achiral carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face with theoretically equal probability. This leads to a mixture of products with both retained and inverted configurations, resulting in partial or complete racemization. Therefore, if ethyl (+)-α-bromobutyrate were to react via an SN1 pathway, the product would be a racemic mixture of the (R)- and (S)-enantiomers.

The competition between SN1 and SN2 pathways, and thus the stereoselectivity of the reaction, is heavily influenced by the nature of the solvent and the nucleophile.

Solvent Effects: Solvents play a critical role in stabilizing the reactants, transition states, and intermediates of substitution reactions. nih.gov

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) have hydrogen atoms connected to electronegative atoms and are capable of hydrogen bonding. libretexts.orgchemistrysteps.com These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate in SN1 reactions, thereby accelerating the SN1 rate. libretexts.org Simultaneously, they can form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to perform a backside attack, thus slowing down SN2 reactions. chemistrysteps.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack acidic protons. They are less effective at solvating the anionic nucleophile, leaving it "naked" and highly reactive. chemistrysteps.com This enhances nucleophilicity and strongly favors the SN2 mechanism over the SN1 pathway.

Nucleophile Structure: The strength and concentration of the nucleophile are paramount in determining the reaction mechanism. libretexts.org

Strong Nucleophiles (e.g., thiolate, cyanide, azide (B81097) ions) favor the SN2 reaction because the rate is dependent on the nucleophile's concentration and reactivity. libretexts.org

Weak Nucleophiles (e.g., water, alcohols) are not reactive enough to initiate an SN2 reaction efficiently. They favor the SN1 pathway, where they wait for the formation of the carbocation intermediate before attacking. libretexts.org When the solvent itself acts as the nucleophile, the reaction is termed solvolysis. libretexts.org

Table 1: Influence of Reaction Conditions on the Substitution Mechanism of Ethyl (+)-α-Bromobutyrate

| Factor | Condition | Favored Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Solvent | Polar Protic (e.g., Ethanol) | SN1 | Racemization (Inversion + Retention) |

| Polar Aprotic (e.g., DMSO) | SN2 | Inversion | |

| Nucleophile | Strong (e.g., CH₃S⁻) | SN2 | Inversion |

Stereocontrolled Radical Reactions

The generation of a radical at the α-position of ethyl (+)-α-bromobutyrate opens pathways to various carbon-carbon bond-forming reactions where stereocontrol is a significant challenge.

Asymmetric radical cyclization transforms an acyclic precursor into a cyclic molecule with the creation of one or more stereocenters. In the context of ethyl (+)-α-bromobutyrate, this would typically involve a derivative where a radical acceptor (e.g., an alkene or alkyne) is tethered to the main chain. The process is initiated by the homolytic cleavage of the C-Br bond.

Recent advances have shown that enzymes, such as flavin-dependent 'ene'-reductases (EREDs), can catalyze asymmetric radical cyclizations. nih.govchemrxiv.org These biocatalysts can facilitate redox-neutral cyclizations of substrates like α-haloamides to generate enantioenriched products. nih.govchemrxiv.orgchemrxiv.org The mechanism involves an electron transfer from the flavin cofactor to the substrate to generate a radical, which then cyclizes. nih.gov The chiral active site of the enzyme directs the conformation of the radical intermediate, leading to high stereoselectivity in the ring-closing step.

Transition metals can effectively mediate and catalyze radical reactions, offering a high degree of control over stereoselectivity. Cobalt complexes, for example, have been successfully used in the enantioselective synthesis of cyclopropanes via radical pathways. mdpi.com The proposed mechanism often involves a stepwise radical process where the metal complex controls the stereochemical outcome. researchgate.net

In a hypothetical reaction, the radical generated from ethyl (+)-α-bromobutyrate could be intercepted by a metal catalyst bearing a chiral ligand. This metal-bound radical intermediate would then react with an alkene, for instance, in an addition or cyclization reaction. The chiral environment provided by the ligand would dictate the facial selectivity of the subsequent bond formation, leading to a product with high enantiomeric excess.

Stereoselective Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions provide a powerful method for forming C-C bonds. Stereoselective variants of these reactions using α-halo esters as electrophiles have become increasingly important.

A notable example is the iron-catalyzed enantioselective cross-coupling of α-bromoalkanoates with aryl Grignard reagents. nih.gov This reaction is significant as it can be enantioconvergent, producing a highly enantioenriched α-arylalkanoic acid derivative from a racemic starting material. nih.gov The mechanism is believed to involve the formation of an alkyl radical intermediate. nih.gov The stereoselectivity is controlled by a chiral bisphosphine ligand coordinated to the iron catalyst during the crucial arylation step. This methodology offers a practical route to valuable chiral compounds from readily available racemic precursors. nih.gov

Table 2: Representative Data for Iron-Catalyzed Enantioselective Cross-Coupling of α-Bromoalkanoates with Aryl Grignard Reagents

| Aryl Grignard Reagent | α-Bromoalkanoate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Phenylmagnesium bromide | Ethyl 2-bromopropanoate | 91 | 88:12 |

| 4-Methoxyphenylmagnesium bromide | Ethyl 2-bromopropanoate | 92 | 90:10 |

| 4-Fluorophenylmagnesium bromide | Ethyl 2-bromopropanoate | 85 | 91:9 |

| Phenylmagnesium bromide | Ethyl 2-bromobutanoate | 88 | 86:14 |

Data adapted from a study on iron-catalyzed enantioselective cross-coupling reactions. nih.gov

Palladium-Catalyzed Asymmetric C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. beilstein-journals.orge-bookshelf.de In the context of stereoselective synthesis, the use of chiral ligands in conjunction with palladium catalysts allows for the enantioselective formation of these bonds, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov The mechanistic understanding of these reactions is crucial for the development of more efficient and selective catalysts. nih.govkaist.ac.kr

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, involves a catalytic cycle that includes oxidative addition, transmetalation (for C-C coupling) or heteroatom coordination, and reductive elimination. nih.govresearchgate.net When using a chiral starting material like ethyl (+)-α-bromobutyrate, the stereochemistry of the product is influenced by the mechanism of the individual steps and the nature of the chiral ligand.

In a typical palladium-catalyzed C-C bond formation, such as a Suzuki coupling with an organoboron reagent, the cycle begins with the oxidative addition of the α-bromoester to a Pd(0) complex. This step often proceeds with inversion of stereochemistry at the carbon center. The subsequent transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is followed by reductive elimination, which typically occurs with retention of stereochemistry, to yield the final product and regenerate the Pd(0) catalyst.

For C-X bond formation, such as the Buchwald-Hartwig amination, the mechanism also involves oxidative addition of the α-bromoester to the Pd(0) catalyst. beilstein-journals.org This is followed by coordination of the amine (or other heteroatom nucleophile) to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the C-N bond and regenerates the Pd(0) catalyst. The stereochemical outcome of these reactions is highly dependent on the specific ligands, substrates, and reaction conditions employed.

Detailed Research Findings: While specific studies focusing exclusively on ethyl (+)-α-bromobutyrate are not extensively detailed in the provided results, the general principles of palladium-catalyzed asymmetric synthesis can be applied. For instance, the use of electronically asymmetric ligands has been shown to be effective in controlling chemoselectivity and enantioselectivity in palladium-catalyzed reactions. nih.gov Furthermore, mechanistic studies on similar systems highlight the importance of the catalyst structure and the reaction conditions in determining the stereochemical outcome. researchgate.netnih.gov The development of catalysts for the α-arylation of related ester compounds has been advanced through high-throughput experimentation, underscoring the complexity of optimizing these transformations. researchgate.net

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling of Ethyl (+)-α-Bromobutyrate

This table illustrates potential outcomes based on established principles of palladium catalysis.

| Entry | Coupling Partner | Ligand | Product | Proposed Stereochemical Outcome |

| 1 | Phenylboronic Acid | Chiral Phosphine | Ethyl 2-phenylbutanoate | Inversion or Retention (depends on mechanism) |

| 2 | Aniline | Buchwald Ligand | Ethyl 2-(phenylamino)butanoate | Inversion or Retention (depends on mechanism) |

| 3 | Methyl Acrylate | Chiral Diphosphine | Ethyl 2-(2-methoxycarbonylethyl)butanoate | Varies with conditions |

Stereochemical Outcomes in Other Transition Metal Catalyzed Reactions

Besides palladium, other transition metals such as copper and nickel are also utilized in catalyzing C-C and C-X bond forming reactions. nih.gov The stereochemical outcomes of these reactions can differ significantly from those catalyzed by palladium due to the different electronic properties and coordination geometries of the metals.

Copper-catalyzed cross-coupling reactions, for example, often proceed through different mechanistic pathways than palladium-catalyzed reactions. While detailed mechanistic studies on the reaction of ethyl (+)-α-bromobutyrate are not prevalent in the provided search results, it is known that copper-catalyzed reactions can proceed with either retention or inversion of stereochemistry, depending on the specific reaction conditions and the nature of the nucleophile and ligands.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium catalysis, particularly for the formation of C-C bonds. Nickel catalysts can often couple a wider range of electrophiles and nucleophiles. The stereochemical outcome of nickel-catalyzed reactions involving chiral α-halocarbonyl compounds can be influenced by the formation of radical intermediates, which can lead to racemization or other stereochemical pathways.

Detailed Research Findings: The search results provide limited specific examples of other transition metal-catalyzed reactions with ethyl (+)-α-bromobutyrate. However, the broader literature on asymmetric catalysis indicates that the choice of metal is a critical parameter in controlling stereoselectivity. nih.gov For instance, iron-catalyzed difunctionalization reactions of vinyl cyclopropanes have been developed with a focus on understanding the underlying radical mechanisms. researchgate.net

Table 2: Expected Stereochemical Trends in Transition Metal-Catalyzed Reactions

| Metal Catalyst | Typical Mechanistic Feature | Expected Stereochemical Outcome with Ethyl (+)-α-Bromobutyrate |

| Nickel | Can involve radical pathways | Potential for racemization or complex stereochemical mixtures |

| Copper | Varies; can involve single electron transfer | Retention or inversion, highly dependent on system |

| Rhodium | Diverse reactivity, including C-H activation | Dependent on specific catalytic cycle |

Elimination Reactions and Regio-/Stereoselectivity Analysis

Elimination reactions of alkyl halides, such as ethyl α-bromobutyrate, are fundamental transformations in organic synthesis for the formation of alkenes. These reactions can proceed through different mechanisms, primarily the E1 (unimolecular) and E2 (bimolecular) pathways. libretexts.orgwikipedia.orglumenlearning.com The regioselectivity and stereoselectivity of the elimination are determined by the reaction mechanism, the strength and steric bulk of the base, the nature of the leaving group, and the structure of the substrate. msu.edulibretexts.orgyoutube.com

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, and the leaving group departs simultaneously. wikipedia.orgmasterorganicchemistry.com This mechanism requires a specific anti-periplanar arrangement of the β-hydrogen and the leaving group. wikipedia.org The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. msu.edumasterorganicchemistry.com Strong, non-hindered bases favor the Zaitsev product, which is the more substituted and thermodynamically more stable alkene. libretexts.orglumenlearning.com In contrast, sterically hindered bases, such as potassium tert-butoxide, favor the Hofmann product, the less substituted alkene. youtube.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.orglumenlearning.com In the second step, a weak base abstracts a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions are typically favored by weak bases and polar, protic solvents that can stabilize the carbocation intermediate. msu.edu Because the E1 reaction proceeds through a planar carbocation, it is generally not stereospecific. The regioselectivity of E1 reactions also tends to favor the more stable, more substituted alkene (Zaitsev's rule). youtube.com

For ethyl α-bromobutyrate, elimination would involve the removal of the bromine atom and a hydrogen from the adjacent methylene (B1212753) group (C3). This would lead to the formation of ethyl crotonate (ethyl but-2-enoate) and potentially ethyl vinylacetate (ethyl but-3-enoate) if rearrangement occurs, though this is less likely under standard elimination conditions. The stereoselectivity of the E2 reaction would determine the ratio of (E)- and (Z)-ethyl crotonate formed.

Detailed Research Findings: The reaction of 2-bromobutane (B33332) with a strong base like hydroxide (B78521) leads to a mixture of 1-butene (B85601) and 2-butene, with the more stable trans-2-butene being the major product, illustrating Zaitsev's rule and the preference for the trans isomer. msu.edu The stereochemistry of E2 eliminations is highly dependent on the conformation of the substrate, with an anti-periplanar orientation of the hydrogen and leaving group being strongly preferred. wikipedia.orgmsu.edu

Table 3: Analysis of Elimination Reactions for Ethyl α-Bromobutyrate

| Condition | Base | Mechanism | Major Product | Stereoselectivity |

| Strong, non-hindered base (e.g., Sodium Ethoxide) in Ethanol | Sodium Ethoxide | E2 | Ethyl crotonate (Zaitsev) | Trans (E) isomer favored |

| Strong, hindered base (e.g., Potassium tert-Butoxide) in tert-Butanol | Potassium tert-Butoxide | E2 | Ethyl crotonate (Hofmann tendencies might slightly increase less substituted product, but Zaitsev likely still major) | Trans (E) isomer favored |

| Weak base/polar protic solvent (e.g., Ethanol, heat) | Ethanol | E1 | Ethyl crotonate (Zaitsev) | Mixture of E and Z isomers |

Advanced Spectroscopic and Chiroptical Characterization of Ethyl + α Bromobutyrate and Its Chiral Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of ethyl (+)-α-bromobutyrate.

In the ¹H NMR spectrum of ethyl α-bromobutyrate, distinct signals corresponding to the different proton environments are observed. docbrown.infoyoutube.com The ethyl ester group exhibits a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. youtube.com The methine proton (α-proton) adjacent to the bromine atom appears as a triplet, while the methylene and methyl protons of the butyrate (B1204436) chain also show distinct multiplets. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing separate resonances for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the carbons are influenced by their local electronic environment, allowing for the unambiguous assignment of each carbon in the structure. For instance, the carbonyl carbon of the ester group typically appears at a significantly downfield chemical shift.

Table 1: Representative ¹H NMR Chemical Shifts for Ethyl α-bromobutyrate

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet |

| Butyrate -CH₃ | ~1.0 | Triplet |

| Butyrate -CH₂- | ~2.0-2.1 | Multiplet |

| α-CH | ~4.2 | Triplet |

| Ethyl -OCH₂- | ~4.2 | Quartet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for Ethyl α-bromobutyrate

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Butyrate -CH₃ | ~11 |

| Butyrate -CH₂- | ~28 |

| α-CH | ~45 |

| Ethyl -OCH₂- | ~62 |

| C=O | ~170 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. chemicalbook.com

2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereorelationships

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms within the molecule. harvard.edublogspot.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbons. libretexts.org In ethyl α-bromobutyrate, COSY spectra would show cross-peaks connecting the α-proton with the adjacent methylene protons of the butyrate chain, and the ethyl methylene protons with the ethyl methyl protons, confirming the bonding network. libretexts.orgchegg.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. For a small and flexible molecule like ethyl α-bromobutyrate, NOESY can help to understand preferred conformations.

Application of Chiral Shift Reagents and Chiral Solvating Agents in NMR

To determine the enantiomeric excess (e.e.) and absolute configuration of chiral compounds like ethyl (+)-α-bromobutyrate, chiral auxiliaries are often employed in NMR spectroscopy. nih.gov

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. fiveable.melibretexts.org This interaction induces large chemical shift changes in the analyte's NMR spectrum. For a racemic or scalemic mixture, the two enantiomers will interact differently with the chiral reagent, leading to the formation of diastereomeric complexes that have distinct NMR signals. libretexts.orgrsc.org This allows for the quantification of the enantiomeric ratio by integrating the separated signals. libretexts.org

Chiral Solvating Agents (CSAs): Unlike CSRs, CSAs form transient diastereomeric solvates with the enantiomers of the analyte through weak, non-covalent interactions. researchgate.netunipi.itnih.gov This results in small but often measurable differences in the chemical shifts of the enantiomers, enabling the determination of enantiomeric purity. researchgate.netsolvias.com The choice of CSA is crucial and often depends on the functional groups present in the analyte. unipi.itnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the molecular vibrations and is used to identify functional groups present in a molecule. youtube.comyoutube.com

The IR spectrum of ethyl α-bromobutyrate is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. Other significant bands include C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations of the ester (around 1100-1300 cm⁻¹). nih.govchemicalbook.com The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy provides complementary information. aps.org While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds often give rise to stronger signals in Raman than in IR. This can be useful for analyzing the hydrocarbon backbone of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Ion Confirmation in Chiral Contexts

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. libretexts.org

For ethyl α-bromobutyrate, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. nist.govnist.govnist.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with approximately equal intensities. nist.gov

Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement if a gamma-hydrogen is available. miamioh.edu The presence of the bromine atom also influences the fragmentation, with cleavage of the C-Br bond being a possible pathway. miamioh.edu

Chiroptical Spectroscopies for Enantiomeric Purity and Absolute Configuration Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. rsc.org By comparing the experimental ECD spectrum of ethyl (+)-α-bromobutyrate with spectra predicted by quantum mechanical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. nih.govrsc.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide a wealth of information about the stereochemistry of a molecule. Similar to ECD, the comparison of experimental and computationally predicted VCD spectra allows for the determination of the absolute configuration.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. rsc.org ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. rsc.org

For a chiral molecule like Ethyl (+)-α-bromobutyrate, the electronic transitions associated with the carbonyl chromophore are expected to give rise to characteristic ORD and CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral center.

Table 1: Expected ORD and CD Data for Ethyl (+)-α-Bromobutyrate

| Spectroscopic Technique | Expected Observation | Structural Information |

| ORD | A Cotton effect curve with a peak and trough around the λmax of the carbonyl chromophore. | The sign of the Cotton effect (positive or negative) would be indicative of the absolute configuration. |

| CD | A positive or negative CD band corresponding to the n → π* electronic transition of the ester carbonyl group. | The sign of the CD band would provide a direct correlation to the absolute stereochemistry at the α-carbon. |

It is important to note that without experimental data, the exact wavelengths and rotational strengths can only be predicted through quantum chemical calculations.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that probe the stereochemistry of a molecule by measuring the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared radiation. nih.gov These techniques provide detailed information about the three-dimensional arrangement of atoms in a molecule.

The application of VCD and ROA to Ethyl (+)-α-bromobutyrate would involve the analysis of the vibrational modes of the molecule. Specific bands, such as the C=O stretching, C-Br stretching, and various C-H bending modes, would be expected to show VCD and ROA signals. The sign and intensity of these signals are highly sensitive to the absolute configuration and the conformational preferences of the molecule.

Although specific VCD and ROA spectra for Ethyl (+)-α-bromobutyrate are not available in the surveyed literature, the analysis would typically involve a comparison of the experimental spectra with those predicted from quantum chemical calculations for the (R) and (S) enantiomers. A good agreement between the experimental and calculated spectra for one of the enantiomers would allow for an unambiguous assignment of the absolute configuration.

Table 2: Expected VCD and ROA Data for Ethyl (+)-α-Bromobutyrate

| Spectroscopic Technique | Key Vibrational Modes for Analysis | Expected Outcome |

| VCD | C=O stretch, C-H bend, C-Br stretch | A spectrum with positive and negative bands characteristic of the (+) enantiomer's 3D structure. |

| ROA | C=O stretch, C-H bend, C-Br stretch | A spectrum of intensity differences that is a mirror image of its (-) enantiomer, providing a fingerprint of its chirality. |

The combination of VCD and ROA provides complementary information and can be a powerful tool for the conformational analysis of flexible molecules like Ethyl (+)-α-bromobutyrate.

X-ray Crystallography of Chiral Derivatives for Solid-State Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves the diffraction of X-rays by a single crystal of the compound, which provides a detailed three-dimensional map of the electron density, and thus the precise arrangement of atoms in the crystal lattice.

For a liquid compound like Ethyl (+)-α-bromobutyrate, or for molecules that are difficult to crystallize directly, the formation of a crystalline derivative is a common strategy. The derivatization is typically achieved by reacting the target molecule with a chiral or achiral reagent that facilitates crystallization. For Ethyl (+)-α-bromobutyrate, hydrolysis to the corresponding α-bromobutyric acid followed by reaction with a chiral amine or alcohol of known absolute configuration would yield a diastereomeric salt or ester that is more likely to crystallize.

Alternatively, the presence of the bromine atom, a relatively heavy element, can be exploited in the crystallographic analysis through the phenomenon of anomalous dispersion. This effect allows for the determination of the absolute configuration without the need for a chiral auxiliary, provided that good quality crystals can be obtained and the data is collected with an appropriate X-ray wavelength (e.g., copper radiation).

Although no specific crystal structures of derivatives of Ethyl (+)-α-bromobutyrate were found in the reviewed literature, the general procedure would involve:

Synthesis of a suitable crystalline derivative.

Growth of a single crystal of sufficient quality.

Collection of X-ray diffraction data.

Structure solution and refinement, including the determination of the Flack parameter, which confirms the absolute configuration.

Theoretical and Computational Studies on the Stereochemical Aspects of Ethyl + α Bromobutyrate

Quantum Chemical Calculations for Conformational Preferences and Stereoisomer Stability

Quantum chemical calculations are powerful tools for investigating the three-dimensional structures and relative energies of molecules. These methods allow for a detailed understanding of the factors governing the conformational landscape and the stability of different stereoisomers of ethyl (+)-α-bromobutyrate.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a widely used method for the geometry optimization and electronic structure analysis of organic molecules due to its balance of accuracy and computational cost. stackexchange.comyoutube.com In the study of ethyl (+)-α-bromobutyrate, DFT calculations are employed to locate the minimum energy conformations of the molecule. This process involves systematically exploring the potential energy surface by rotating the single bonds and calculating the energy at each point. The resulting conformational landscape reveals the most stable arrangements of the atoms in space.

For instance, a typical DFT study on ethyl (+)-α-bromobutyrate would involve optimizing the geometry using a functional like B3LYP, which has been shown to be popular and successful for this purpose, combined with a suitable basis set such as 6-31G(d) or larger to adequately describe the electronic distribution. youtube.comnih.gov The calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformers. These structural parameters are essential for understanding the intramolecular interactions, such as steric hindrance and electrostatic interactions, that dictate the preferred conformations.

The electronic structure, including the distribution of electron density and the energies of the molecular orbitals, can also be determined using DFT. This information is valuable for predicting the reactivity of the molecule and understanding its interactions with other chemical species.

Computational Elucidation of Stereoselective Reaction Mechanisms

Computational chemistry plays a pivotal role in unraveling the intricate details of stereoselective reaction mechanisms involving ethyl (+)-α-bromobutyrate. By modeling the reaction pathways, chemists can gain insights into the factors that control the formation of one stereoisomer over another.

Transition State Modeling and Energy Profile Analysis

A key aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along the reaction coordinate. rsc.org Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition states for reactions involving ethyl (+)-α-bromobutyrate. chemrxiv.org

For example, in a nucleophilic substitution reaction where the bromide is displaced, two possible transition states can lead to the inversion or retention of configuration at the chiral center. By calculating the activation energies associated with these transition states, it is possible to predict which stereochemical outcome is favored. A lower activation energy for one pathway implies a faster reaction rate and, consequently, the preferential formation of the corresponding stereoisomer. The energy profile, which maps the energy of the system as it progresses from reactants to products through the transition state, provides a comprehensive view of the reaction's feasibility and stereoselectivity. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Stereoselectivity

While static calculations of reactants, products, and transition states provide a fundamental understanding, molecular dynamics (MD) simulations offer a dynamic perspective on stereoselectivity. nih.gov MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov

In the context of ethyl (+)-α-bromobutyrate, MD simulations can be used to study the conformational dynamics of the molecule in solution and how these dynamics influence its reactivity. By simulating the encounter of the chiral ester with a reactant, it is possible to observe the preferred orientations and trajectories that lead to a stereoselective reaction. These simulations can also account for the influence of the solvent, which can play a significant role in stabilizing certain conformations or transition states, thereby affecting the stereochemical outcome.

Rationalization of Stereoselectivity in Chiral Catalysis and Auxiliary-Mediated Reactions

The stereochemical outcome of reactions involving ethyl (+)-α-bromobutyrate, particularly in the context of chiral catalysis and the use of chiral auxiliaries, is a subject of significant interest in asymmetric synthesis. Theoretical and computational studies provide a powerful lens through which to understand and predict the observed stereoselectivity. These studies typically involve the modeling of transition states to elucidate the energetic factors that favor the formation of one stereoisomer over another.

In chiral catalysis, the catalyst forms a transient complex with the substrate, creating a chiral environment that directs the approach of the reacting species. Computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying the lowest energy transition states for the formation of different stereoisomers. The calculated energy differences between these transition states can then be correlated with the experimentally observed enantiomeric or diastereomeric excess.

Similarly, when a chiral auxiliary is covalently attached to a substrate like an α-bromo ester, it exerts steric and electronic control over subsequent reactions. Computational modeling is instrumental in rationalizing the diastereoselectivity of these reactions, for instance, in the alkylation of enolates derived from esters appended with chiral auxiliaries. These models help to visualize the three-dimensional arrangement of the transition state assembly, highlighting the specific non-covalent interactions that block one face of the prochiral center, thereby directing the electrophilic attack to the opposite face.

A notable example of this approach involves the use of Evans-type oxazolidinone auxiliaries. Although not specifically detailed for ethyl α-bromobutyrate in the available literature, extensive computational studies on similar systems, such as the alkylation of propionyl oxazolidinones, have provided a general framework for understanding this stereocontrol. researchgate.net The chiral auxiliary is believed to enforce a specific conformation of the enolate, where one face is sterically shielded by a substituent on the auxiliary.

The following table summarizes representative data from studies on analogous α-substituted esters, illustrating the high degree of stereocontrol achievable, which is then rationalized through computational models.

| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Diastereomeric/Enantiomeric Excess (de/ee) |

| Evans Oxazolidinone | Alkylation | Propionyl Imide | >95% de |

| Chiral Phase-Transfer Catalyst | Alkylation | α-Alkyl Malonate | up to 98% ee nih.gov |

| Nickel/Diamine Complex | Cross-Coupling | Racemic α-Bromo Ester | up to 90% ee |

This table is a representation of typical results from related systems and is intended for illustrative purposes.

Detailed research findings from computational studies on related bromo-ester compounds have shown that the stability of the final product and the reactivity can be correlated with electronic properties derived from DFT calculations, such as the HOMO-LUMO gap and chemical hardness. For instance, in a study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, DFT calculations were used to determine these properties and rationalize the stability and potential non-linear optical properties of the synthesized compounds. mdpi.com

The rationalization of stereoselectivity through computational modeling is a synergistic approach that combines theoretical predictions with experimental results. This synergy not only provides a deeper understanding of the reaction mechanism but also aids in the design of more efficient and selective chiral catalysts and auxiliaries for the synthesis of enantiomerically pure compounds.

Applications of Ethyl + α Bromobutyrate in Asymmetric Complex Molecule Synthesis

Chiral Synthon for Natural Products and Pharmaceuticals

The enantiomerically pure nature of ethyl (+)-α-bromobutyrate allows for its use as a starting material to generate other chiral molecules with a defined stereochemistry. This is particularly important in the synthesis of bioactive compounds where specific stereoisomers are responsible for the desired therapeutic effects.

The alkylation of enolates with alkyl halides is a fundamental carbon-carbon bond-forming reaction. When a chiral electrophile such as ethyl (+)-α-bromobutyrate is employed, it allows for the diastereoselective synthesis of α-substituted carboxylic acid derivatives. The stereochemical outcome of the reaction is influenced by the stereocenter of the bromoester and any chiral auxiliary that may be present on the enolate.

One powerful strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones, attached to the nucleophilic partner. The reaction of the enolate derived from an N-acyloxazolidinone with ethyl (+)-α-bromobutyrate proceeds via a highly organized transition state, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the chiral auxiliary yields an enantiomerically enriched α-substituted carboxylic acid or its ester derivative.

A related approach is the diastereoselective electrochemical carboxylation of chiral N-(2-bromoacyl)oxazolidin-2-ones. nih.gov While this method utilizes a different activation technique, the underlying principle of using a chiral auxiliary to control the stereochemistry of the newly formed stereocenter is analogous. The diastereomeric ratio of the resulting alkylmalonic acid derivatives is highly dependent on the reaction conditions and the structure of the chiral auxiliary. nih.gov For instance, using Oppolzer's camphor (B46023) sultam as the chiral auxiliary can lead to excellent diastereoselectivity (98:2). nih.gov

| Reactant 1 | Reactant 2 | Product | Diastereoselectivity | Reference |

| N-Acyl Evans Oxazolidinone Enolate | Ethyl (+)-α-bromobutyrate | α-Alkylated N-Acyl Oxazolidinone | High | General Principle |

| N-(2-bromopropionyl)-4R-phenyloxazolidin-2-one | CO2 (electrochemically activated) | Methyl 2-(4-phenyl-2-oxooxazolidin-3-oyl)propanoate | 61:39 | nih.gov |

| N-(2-bromoacyl)camphorsultam | CO2 (electrochemically activated) | Alkylmalonic acid derivative | 98:2 | nih.gov |

Chiral α-amino acids are fundamental building blocks of peptides and proteins and are crucial components of many pharmaceuticals. The Gabriel synthesis is a classic method for preparing primary amines, and its modification allows for the asymmetric synthesis of α-amino acids. masterorganicchemistry.com

In a variation of this synthesis, potassium phthalimide (B116566) can be used as an ammonia (B1221849) surrogate to displace the bromide from ethyl (+)-α-bromobutyrate. This SN2 reaction proceeds with inversion of configuration at the α-carbon, leading to the corresponding (S)-phthalimido derivative. Subsequent hydrolysis or hydrazinolysis of the phthalimide group and hydrolysis of the ester furnishes the desired (S)-α-amino acid. This method provides a straightforward route to enantiomerically pure α-amino acids, where the stereochemistry is directly controlled by the starting bromoester.

An improved synthesis of chiral α-(4-bromobenzyl)alanine ethyl ester, a key component for the LFA-1 antagonist BIRT-377, highlights a practical application of this strategy. nih.gov Although the specific use of ethyl (+)-α-bromobutyrate is not detailed, the synthesis of a chiral α-amino acid ester from a related chiral starting material underscores the industrial relevance of such approaches. nih.gov

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Reference |

| Ethyl (+)-α-bromobutyrate | Potassium Phthalimide | Ethyl (S)-2-phthalimidobutanoate | (S)-2-Aminobutanoic acid | masterorganicchemistry.com |

| Chiral precursor | 4-Bromobenzyl bromide | Chiral α-(4-bromobenzyl)alanine ethyl ester | BIRT-377 | nih.gov |

Chiral lactones, particularly γ-butyrolactones, are prevalent structural motifs in a wide range of natural products exhibiting diverse biological activities. Ethyl (+)-α-bromobutyrate can serve as a valuable precursor for the synthesis of these important heterocyclic compounds.

One conceptual approach to chiral γ-butyrolactones involves a two-carbon homologation of ethyl (+)-α-bromobutyrate using a suitable C2-nucleophile, followed by intramolecular cyclization. For instance, reaction with the enolate of a two-carbon carbonyl compound would yield a γ-keto ester, which upon reduction and subsequent acid-catalyzed lactonization, would afford the chiral γ-butyrolactone. The stereochemistry at the α-position would be retained from the starting material, and the stereochemistry of the newly formed stereocenter at the γ-position would be controlled by the reduction step. The catalytic enantioselective synthesis of chiral γ-butyrolactones from other starting materials has been extensively studied, providing a toolbox of reactions that could potentially be adapted. nih.govresearchgate.net

While direct examples of the synthesis of other heterocyclic compounds from ethyl (+)-α-bromobutyrate are not abundant in the literature, its bifunctional nature (ester and alkyl halide) allows for its potential use in cascade reactions to construct more complex heterocyclic systems.

| Starting Material | Key Transformation(s) | Product Class | Potential Stereocontrol |

| Ethyl (+)-α-bromobutyrate | Homologation, Reduction, Lactonization | Chiral γ-Butyrolactones | Retention at Cα, Diastereoselective reduction at Cγ |

Enantioselective Access to Biologically Relevant Scaffolds

The ability to introduce chiral centers in a controlled manner is paramount in the synthesis of biologically active molecules. Ethyl (+)-α-bromobutyrate provides a platform for the enantioselective preparation of crucial chiral synthons like alcohols and amines, and for the stereoselective construction of carbocyclic frameworks.

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a powerful tool for the synthesis of β-hydroxy esters. byjus.comnrochemistry.comvedantu.com When ethyl (+)-α-bromobutyrate is used in a Reformatsky reaction with an achiral aldehyde or ketone, the resulting β-hydroxy ester will have a defined stereochemistry at the α-position and a new stereocenter at the β-position. beilstein-journals.orgnih.gov The diastereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the carbonyl substrate. Subsequent hydrolysis and reduction of the ester provide access to chiral 1,3-diols.

Furthermore, the reaction of ethyl (+)-α-bromobutyrate with a chiral aldehyde or ketone leads to a double diastereoselective Reformatsky reaction, where both reactants contribute to the stereochemical outcome of the product. This allows for the synthesis of highly stereodefined polyol fragments, which are common in many natural products.

Chiral amines can be accessed through the reaction of ethyl (+)-α-bromobutyrate with chiral or achiral imines. The addition of the organozinc reagent derived from the bromoester to an imine (an aza-Reformatsky reaction) yields a β-amino ester. The stereoselectivity of this addition can be controlled by the stereocenter in the bromoester and any chirality present in the imine or in a chiral ligand. nih.gov Subsequent hydrolysis of the ester and, if necessary, removal of activating groups on the nitrogen, affords the chiral β-amino acid.

| Reaction Type | Reactants | Product | Key Feature |

| Reformatsky | Ethyl (+)-α-bromobutyrate, Achiral Aldehyde/Ketone | Chiral β-Hydroxy Ester | Formation of a new stereocenter with diastereocontrol |

| Aza-Reformatsky | Ethyl (+)-α-bromobutyrate, Imine | Chiral β-Amino Ester | Formation of a new C-N and C-C bond with stereocontrol |

While direct applications of ethyl (+)-α-bromobutyrate in the stereoselective formation of carbocycles are not widely reported, its potential as a chiral building block in more complex synthetic sequences is evident. The stereocenter present in the molecule can be carried through multiple synthetic steps to ultimately be incorporated into a carbocyclic or a complex acyclic structure.

For instance, the product of a Reformatsky reaction using ethyl (+)-α-bromobutyrate, a chiral β-hydroxy ester, can be further elaborated. The hydroxyl and ester functionalities can be manipulated to participate in intramolecular cyclization reactions, such as an intramolecular Michael addition or an aldol (B89426) condensation, to form five- or six-membered rings. The stereochemistry of the substituents on the newly formed ring would be dictated by the stereocenters present in the acyclic precursor, which originated from the ethyl (+)-α-bromobutyrate.

In the total synthesis of complex natural products, the introduction of a specific stereocenter early in the synthesis is often crucial. Ethyl (+)-α-bromobutyrate can serve as the source of such a stereocenter, which then directs the stereochemical course of subsequent reactions, including cyclizations and other bond-forming events, ultimately leading to the desired complex target molecule with the correct absolute and relative stereochemistry.

Development of New Asymmetric Synthetic Methodologies

Integration with Organocatalysis and Biocatalysis

There is no readily available research data detailing the integration of Ethyl (+)-α-bromobutyrate with either organocatalytic or biocatalytic systems for the development of new asymmetric synthetic methods. While the fields of organocatalysis and biocatalysis are vast and frequently employ chiral building blocks, specific studies focusing on the reactivity or application of Ethyl (+)-α-bromobutyrate as a substrate or catalyst in these domains are not present in the surveyed literature. Therefore, no data tables or detailed research findings can be presented.

Stereoselective Polymerization Initiation (e.g., ATRP)

Similarly, information on the use of Ethyl (+)-α-bromobutyrate as a chiral initiator for stereoselective polymerization, such as Atom Transfer Radical Polymerization (ATRP), is not available in the public domain. The principles of stereoselective ATRP often involve chiral initiators to control the tacticity of the resulting polymer. However, specific studies that utilize and report on the efficacy of Ethyl (+)-α-bromobutyrate for this purpose, including data on polymer stereochemistry, molecular weight, and polydispersity, could not be located. As such, a data-driven discussion on this topic is not possible.

Due to the absence of specific and verifiable research data for Ethyl (+)-α-bromobutyrate in these advanced applications, providing a comprehensive and factual article that adheres to the user's strict requirements is not feasible at this time.

Emerging Research Directions and Future Prospects for Ethyl + α Bromobutyrate

Advancements in Catalytic Asymmetric α-Bromination Technologies

The development of practical and scalable methods for the catalytic, asymmetric α-bromination of carbonyl compounds is a significant area of research. nih.gov The goal is to produce optically active α-bromoesters like Ethyl (+)-α-bromobutyrate with high enantioselectivity and good yields. nih.gov

One promising approach involves the use of cinchona alkaloid derivatives as catalysts. nih.gov Research has shown that a proline cinchona alkaloid conjugate, designed through a de novo fashion, can be particularly effective. nih.gov This method has been successfully applied to the α-bromination of acid chlorides to generate a variety of α-bromoesters with high enantiomeric purity. nih.gov

Another area of advancement is the use of amino-thiocarbamate catalysts for enantioselective bromination. nus.edu.sg These catalysts mediate the asymmetric delivery of a bromine atom and have been used in the synthesis of various chiral bromo-compounds. nus.edu.sg These new protocols are noted for being green and efficient, making them suitable for both chemical and pharmaceutical research. nus.edu.sg

The selective delivery of a bromine atom to a complex molecule remains a challenge for chemists. nus.edu.sg However, the development of novel bromination reactions provides a powerful tool for synthesizing various heterocyclic compounds, which are important building blocks for drugs and bioactive molecules. nus.edu.sg

Table 1: Catalytic Asymmetric α-Bromination of Acid Chlorides

| Catalyst | Product Type | Enantioselectivity | Chemical Yield | Reference |

| Cinchona alkaloid derivatives | α-bromoesters | High | Moderate to good | nih.gov |

| Proline cinchona alkaloid conjugate | α-bromoesters | High | Moderate to good | nih.gov |

| Amino-thiocarbamate catalyst | Chiral bromolactones, bromopyrrolidines, bromopiperidines | High | Not specified | nus.edu.sg |

Flow Chemistry and Continuous Processing for Enantioselective Transformations

Flow chemistry, or continuous processing, is increasingly being recognized as a powerful tool for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. vapourtec.comresearchgate.net This technology is particularly well-suited for reactions that are difficult to control in traditional batch processes. vapourtec.com

The application of flow techniques allows for precise control over reaction parameters such as temperature, mixing, and reaction time. vapourtec.com This enhanced control can lead to the formation of products that are otherwise inaccessible. For instance, researchers have demonstrated the preparation of various α-dibromoketones under flow conditions that could not be obtained in batch experiments. vapourtec.com

In the context of enantioselective transformations, flow chemistry can be integrated with catalytic systems to produce chiral compounds with high purity. The continuous nature of flow processing allows for the efficient use of catalysts and reagents, leading to improved yields and reduced waste. researchgate.netrsc.org The development of continuous-flow microreactors with enhanced heat and mass transfer properties further expands the possibilities for performing complex reactions safely and efficiently. researchgate.net The synthesis of an optically active α-amino boronate precursor of the drug bortezomib (B1684674) has been successfully demonstrated using a flow process, highlighting the potential of this technology for producing valuable pharmaceutical intermediates. rsc.org

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Advantage | Description | Reference |

| Process Intensification | Enhanced control over reaction conditions leading to higher efficiency. | vapourtec.com |

| Access to Novel Reactivity | Enables reactions that are not possible in batch due to instability or other factors. | vapourtec.com |

| Improved Safety | Better temperature control and smaller reaction volumes reduce risks. | researchgate.net |

| Scalability | Continuous processing allows for easier scale-up from lab to industrial production. | researchgate.net |

| Waste Reduction | More efficient use of reagents and catalysts leads to greener processes. | rsc.org |

Integration with Machine Learning and AI in Stereochemical Prediction

A significant challenge in asymmetric synthesis is predicting the stereochemical outcome of a reaction. arxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge. arxiv.orgnih.gov By analyzing large datasets of chemical reactions, ML models can learn the complex relationships between reactants, catalysts, and reaction conditions that determine stereoselectivity. arxiv.org